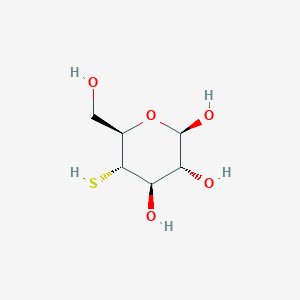

4-Thio-beta-D-glucopyranose

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H12O5S |

|---|---|

Peso molecular |

196.22 g/mol |

Nombre IUPAC |

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-sulfanyloxane-2,3,4-triol |

InChI |

InChI=1S/C6H12O5S/c7-1-2-5(12)3(8)4(9)6(10)11-2/h2-10,12H,1H2/t2-,3-,4-,5-,6-/m1/s1 |

Clave InChI |

KGSURTOFVLAWDC-QZABAPFNSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)S)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)O)O)S)O |

Origen del producto |

United States |

Synthetic Methodologies for 4 Thio Beta D Glucopyranose and Its Derivatives

Strategies for Thio-Sugar Synthesis

The synthesis of thiosugars can be broadly categorized into several key strategies, primarily focusing on the formation of the C-S bond through nucleophilic substitution reactions or multi-step transformations from readily available monosaccharide precursors. These methods allow for the regioselective introduction of sulfur into the carbohydrate scaffold.

Nucleophilic Substitution Approaches for C-S Bond Formation

Nucleophilic substitution remains a cornerstone in the synthesis of 4-thiosugars. This approach typically involves the displacement of a suitable leaving group at the C-4 position of a glucose derivative with a sulfur nucleophile. The efficiency and stereoselectivity of these reactions are highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions.

While the displacement of anomeric halides is a common method for the synthesis of 1-thioglycosides, the introduction of sulfur at the C-4 position via nucleophilic substitution requires a different strategy. Instead of an anomeric halide, a good leaving group, such as a triflate or tosylate, is typically installed at the C-4 position of a suitably protected glucose derivative. The subsequent reaction with a sulfur nucleophile, such as thioacetate or thiourea followed by hydrolysis, proceeds via an SN2 mechanism to introduce the sulfur atom with inversion of configuration.

For instance, a protected glucose derivative with a leaving group at C-4 can be treated with potassium thioacetate in a polar aprotic solvent like DMF. The resulting 4-thioacetate can then be deprotected to yield the desired 4-thiosugar. The stereochemical outcome at C-4 is inverted during the nucleophilic attack, a crucial consideration in the design of the synthetic route.

Table 1: Examples of Nucleophilic Displacement at C-4 of Glucose Derivatives

| Starting Material | Leaving Group | Sulfur Nucleophile | Product |

| Methyl 2,3,6-tri-O-benzyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside | Triflate | Potassium thioacetate | Methyl 2,3,6-tri-O-benzyl-4-S-acetyl-4-thio-α-D-glucopyranoside |

| 1,6-Anhydro-2,3-di-O-benzyl-4-O-mesyl-β-D-galactopyranose | Mesylate | Sodium sulfide | 1,6-Anhydro-4-thio-β-D-glucopyranose |

An alternative and powerful strategy for the synthesis of 4-thiosugars involves the regioselective ring-opening of sugar epoxides or anhydrosugars with sulfur nucleophiles. This approach is particularly useful as it can provide access to specific stereoisomers depending on the starting epoxide's configuration and the nature of the ring-opening reaction.

The synthesis of (1→4)-thiodisaccharides has been achieved through the ring-opening of 3,4-epoxides of glucose derivatives. For example, a suitably protected glucose derivative containing a 3,4-epoxide can be reacted with a thiosugar nucleophile, such as 1-thio-β-D-glucopyranose, to achieve a regioselective attack at the C-4 position. nih.gov The regioselectivity of the attack is influenced by steric and electronic factors of the protecting groups on the sugar ring. nih.gov

Similarly, the ring-opening of 1,6:3,4-dianhydro-β-D-talopyranose with pyridinium thiolbenzoate has been used to introduce a sulfur functionality at the C-4 position, leading to the synthesis of 4-thio-D-mannose derivatives.

Table 2: Regioselective Ring-Opening Reactions for 4-Thiosugar Synthesis

| Substrate | Sulfur Nucleophile | Product |

| Isopropyl 2-O-tert-butyldimethylsilyl-3,4-anhydro-α-D-allopyranoside | 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | Isopropyl 4-S-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-4-thio-α-D-gulopyranoside nih.gov |

| 1,6:3,4-Dianhydro-β-D-talopyranose | Pyridinium thiolbenzoate | 1,6-Anhydro-4-S-benzoyl-4-thio-β-D-mannopyranose |

Glycosylation reactions can also be employed to form 4-thioglycosidic linkages. In this approach, a glucose derivative with a free hydroxyl group at the C-4 position acts as a glycosyl acceptor. This acceptor is then reacted with a glycosyl donor that has a sulfur atom at the anomeric position (a thioglycoside donor). This method is primarily used for the synthesis of thiodisaccharides where the sulfur atom bridges two monosaccharide units.

The activation of the thioglycoside donor is typically achieved using a thiophilic promoter, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid (TfOH). The acceptor's 4-hydroxyl group then attacks the anomeric center of the activated donor to form the 4-S-glycosidic bond. The stereochemical outcome of this glycosylation is dependent on the nature of the donor, the acceptor, and the reaction conditions.

Lawesson's reagent, a thionating agent, provides an indirect method for the introduction of a sulfur atom at the C-4 position. This strategy first involves the selective oxidation of the 4-hydroxyl group of a protected glucose derivative to a ketone. The resulting 4-keto-glucopyranoside is then treated with Lawesson's reagent to convert the carbonyl group into a thiocarbonyl group. Subsequent reduction of the thioketone, for example with sodium borohydride, yields the desired 4-thiosugar.

This two-step approach allows for the introduction of sulfur at a non-anomeric position and is a valuable alternative when direct nucleophilic substitution is challenging. The choice of oxidizing agent for the initial step is crucial to ensure selectivity for the C-4 hydroxyl group.

Multi-Step Synthesis from D-Glucose Precursors

The de novo synthesis of 4-Thio-beta-D-glucopyranose often commences from readily available D-glucose. A representative multi-step synthesis involves the strategic protection and functionalization of the glucose molecule to facilitate the introduction of the sulfur atom at the C-4 position with the correct stereochemistry.

A common route begins with the conversion of D-glucose into a derivative where the hydroxyl groups at C-1, C-2, C-3, and C-6 are protected, leaving the C-4 hydroxyl group available for modification. This can be achieved through a series of protection and deprotection steps. The free 4-hydroxyl group is then converted into a good leaving group, such as a triflate. Nucleophilic displacement of the triflate with a sulfur nucleophile, like potassium thioacetate, introduces the sulfur atom with inversion of configuration, leading to the gluco-configuration at the C-4 position. Finally, a series of deprotection steps affords the target this compound. nih.gov An improved method has been reported to access both bis(4-thio-d-glucopyranoside)-4,4'-disulfide and 4-thio-d-glucofuranose from a single precursor. nih.gov

Table 3: Key Intermediates in a Multi-Step Synthesis of this compound from D-Glucose

| Precursor | Key Transformation(s) | Intermediate |

| D-Glucose | Protection of hydroxyl groups | 1,2,3,6-Tetra-O-acetyl-β-D-glucopyranose |

| 1,2,3,6-Tetra-O-acetyl-β-D-glucopyranose | Selective deacetylation at C-4 | 1,2,3,6-Tetra-O-acetyl-α,β-D-glucopyranose |

| 1,2,3,6-Tetra-O-acetyl-α,β-D-glucopyranose | Triflation of the 4-hydroxyl group | 1,2,3,6-Tetra-O-acetyl-4-O-trifluoromethanesulfonyl-α,β-D-galactopyranose |

| 1,2,3,6-Tetra-O-acetyl-4-O-trifluoromethanesulfonyl-α,β-D-galactopyranose | Nucleophilic substitution with KSAc | 1,2,3,6-Tetra-O-acetyl-4-S-acetyl-4-thio-α,β-D-glucopyranose |

| 1,2,3,6-Tetra-O-acetyl-4-S-acetyl-4-thio-α,β-D-glucopyranose | Deprotection | 4-Thio-D-glucopyranose |

Regioselective Functionalization and Derivatization

Regioselective functionalization is a critical aspect of synthesizing complex carbohydrate structures, allowing for the precise modification of specific hydroxyl groups within the monosaccharide unit. In the context of this compound, this control is paramount for building elaborate glycoconjugates and oligosaccharides.

One common strategy involves the use of protecting groups to differentiate the reactivity of the various hydroxyl groups on the pyranose ring. The primary alcohol at the C-6 position is generally the most reactive due to less steric hindrance and can be selectively protected using bulky reagents like silyl or trityl ethers. wiley-vch.de The anomeric hydroxyl group also possesses unique reactivity as part of a hemiacetal, which can be exploited in various synthetic designs. wiley-vch.deresearchgate.net

For instance, the synthesis of tetra-substituted phenylaminopyrazole derivatives showcases the importance of controlling regioselectivity, where different reaction protocols can influence the chemical and regioselective outcome. mdpi.com In carbohydrate chemistry, this principle is applied to selectively introduce functional groups at desired positions, paving the way for the synthesis of complex derivatives. A palladium-catalyzed one-pot regioselective difunctionalization of 3-iodo-o-carborane has been developed for synthesizing a range of 3-alkyl-4-Nu-o-carboranes, demonstrating the sequential activation of specific bonds to achieve regioselectivity. rsc.org

Installation of Thioacetate Moieties and Subsequent Thiol Generation

The introduction of a sulfur atom at the C-4 position is a key step in the synthesis of this compound. A common and effective method involves the use of a thioacetate moiety as a sulfur nucleophile. This approach typically begins with a glucose derivative that has a suitable leaving group, such as a triflate or tosylate, at the C-4 position. Nucleophilic substitution with a thioacetate salt, like potassium thioacetate, introduces the thioacetyl group at C-4 with inversion of stereochemistry.

However, the synthesis of 4-thio- and 2,4-dithio-glycoside derivatives can be complicated by side reactions, such as thioacetyl migration, especially under weak basic conditions. nih.gov This can lead to the formation of complex mixtures and low yields of the desired product. To address this, strategies have been developed to suppress this migration by adding a conjugate acid or anhydride to the reaction system. nih.gov

Once the thioacetate group is installed, the free thiol can be generated through deacetylation. This is often achieved under basic conditions, for example, using sodium methoxide in methanol. The resulting free thiol at the C-4 position is a versatile intermediate that can be used in a variety of subsequent reactions, including the formation of S-linked glycoconjugates. nih.gov An alternative method for the removal of thioacetate groups involves the use of UV light. nih.gov

A general approach for synthesizing S-glycosyl primary sulfonamides also starts with the introduction of a thioacetate group at the anomeric center of a per-O-acetylated sugar. nih.gov

Protecting Group Strategies in Thioglycoside Synthesis

The synthesis of thioglycosides, including derivatives of this compound, heavily relies on the strategic use of protecting groups to mask reactive functional groups and direct the stereochemical outcome of reactions. The choice of protecting groups is crucial as it influences the reactivity of the glycosyl donor and acceptor. wiley-vch.deresearchgate.net

Commonly used protecting groups for hydroxyl functions in carbohydrate chemistry include acetals (like benzylidene and isopropylidene), ethers (such as benzyl (B1604629) and silyl ethers), and esters (for example, acetyl and benzoyl groups). wiley-vch.de The selection of these groups is based on their stability under various reaction conditions and the ease of their selective removal. researchgate.net For instance, benzylidene acetals are often used to protect the C-4 and C-6 diols in glucose derivatives. wiley-vch.de

In the synthesis of thioglycosides, protecting groups at the C-2 position play a significant role in controlling the stereoselectivity of glycosylation through neighboring group participation. Acyl groups at C-2 typically lead to the formation of 1,2-trans-glycosidic linkages. nih.gov However, these "disarmed" donors can exhibit lower reactivity. nih.gov To overcome this, strategies using 2-ether groups have been developed to provide "armed" donors with enhanced reactivity while still influencing stereoselectivity. nih.gov

Protecting-group-free synthesis is an emerging and more sustainable approach in carbohydrate chemistry. scholaris.canih.gov These methods aim to minimize the number of protection and deprotection steps, leading to more efficient syntheses. nih.gov One such strategy involves the glycosylation of fluoride donors with thiol sugar acceptors in water, using calcium hydroxide as a promoter, to afford thioglycosides with high stereoselectivity. nih.gov

Synthesis of Complex this compound Analogs

Building upon the fundamental synthetic methodologies for this compound, chemists have developed strategies to construct more complex analogs, including thio-disaccharides and S-linked glycoconjugates. These molecules are of significant interest for their potential as enzyme inhibitors and therapeutic agents.

Preparation of 1,4-Linked Thio-Disaccharides, including Thiomaltose

The synthesis of 1,4-linked thio-disaccharides, such as thiomaltose, involves the formation of a thioether linkage between two monosaccharide units. One approach to synthesizing thiomaltose involves the condensation of the sodium salt of 1-thio-α-D-glucopyranose with a suitably protected galactose derivative bearing a leaving group at the C-4 position, such as methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethylsulphonyl-α-D-galactopyranoside. rsc.org Another strategy utilizes the displacement of the C-4 trifluoromethanesulfonate of 1,6-anhydro-D-galactopyranose diacetate with the same sodium salt of 1-thio-α-D-glucopyranose. rsc.org

Subsequent acetolysis of the resulting thio-disaccharide derivatives, followed by de-O-acylation, yields 4-S-α-D-glucopyranosyl-4-thio-D-glucopyranose, which is thiomaltose. rsc.org Thiomaltose has been incorporated into prodrugs, such as a conjugate with trimethoprim, to enhance water solubility and target bacteria. acs.orgnih.gov The synthesis of this conjugate involved the coupling of azidothiomaltose with a modified trimethoprim derivative via Cu-click chemistry. acs.org

The synthesis of other 1,4-linked thiodisaccharides has also been explored for their potential as enzyme inhibitors. For example, a series of benzyl β-D-Gal-S-(1→4)-3-deoxy-4-thio-α-D-hexopyranosides were synthesized and found to be inhibitors of E. coli β-galactosidase. rsc.org

Accessing S-Linked Glycoconjugate Building Blocks

S-linked glycoconjugates are important targets in medicinal chemistry due to their increased stability towards enzymatic hydrolysis compared to their O-linked counterparts. The synthesis of these molecules relies on the creation of versatile building blocks derived from this compound.

S-glycosyl sulfonamides, where a sulfonamide group is directly attached to the anomeric sulfur atom, represent a class of S-linked glycoconjugates with potential biological applications. A general synthetic route to these compounds begins with the introduction of a thioacetate group at the anomeric center of a per-O-acetylated sugar. nih.gov

This is followed by the formation of a glycosyl sulfenamide, which is then oxidized to a glycosyl N-protected sulfonamide. nih.gov The final step involves the removal of the sulfonamide protecting group to yield the primary S-glycosyl sulfonamide. nih.gov This methodology has been successfully applied to a variety of mono- and disaccharides. nih.gov

Formation of Sulfonamide-Conjugated Glycosyl-Amino Acid Derivatives

The synthesis of novel glycoconjugates where a carbohydrate and an amino acid are linked via a sulfonamide bridge represents a significant area of chemical biology. A general and efficient method for creating these structures involves a multi-step process that can be adapted for this compound. nih.govacs.org This process commences with the formation of a glycosyl thioacetate, which then undergoes coupling with an amino acid methyl ester, followed by oxidation to form the sulfonamide linkage, and subsequent deprotection of the carbohydrate moiety. nih.gov

The proposed synthetic pathway for a sulfonamide-conjugated 4-thio-beta-D-glucopyranosyl-amino acid derivative would begin with the per-O-acetylation of 4-thio-D-glucopyranose. This can be achieved using acetic anhydride in the presence of a suitable catalyst. The resulting per-O-acetylated 4-thio-D-glucopyranose can then be converted to the corresponding 1-S-acetyl derivative (a glycosyl thioacetate). This transformation can be accomplished by treating the peracetylated sugar with potassium thioacetate in the presence of a Lewis acid such as boron trifluoride etherate.

Once the 1-S-acetyl-2,3,4,6-tetra-O-acetyl-4-thio-beta-D-glucopyranose is obtained, it can be coupled with an amino acid methyl ester. This reaction is followed by an oxidation step to form the stable sulfonamide bond. The final step involves the deprotection of the acetyl groups from the sugar residue to yield the desired sulfonamide-conjugated glycosyl-amino acid derivative. This methodology is versatile and can be applied to a range of amino acids, allowing for reaction at either the α-amino group or a side-chain amino group, such as the ε-amino group of lysine. nih.gov

Controlled Synthesis of Bis(4-thio-D-glucopyranoside)-4,4′-disulfide

A controlled and improved method allows for the synthesis of both bis(4-thio-D-glucopyranoside)-4,4′-disulfide and 4-thio-D-glucofuranose from a single precursor. nih.govresearchgate.net This synthetic strategy provides a streamlined approach to accessing these important sulfur-containing carbohydrate derivatives. The disulfide-linked pyranoside serves as a stable precursor that can be readily converted to other forms of the 4-thiosugar.

The synthesis of bis(4-thio-D-glucopyranoside)-4,4′-disulfide is a key step in the controlled production of 4-thio-D-glucopyranose derivatives. The formation of this disulfide-linked dimer offers a stable form of the thiopyranose, which can be challenging to isolate in its monomeric form due to its tendency to interconvert. nih.govresearchgate.net

Interconversion Dynamics of 4-Thio-D-glucopyranose and 4-Thio-D-glucofuranose

The solution-state behavior of 4-thio-D-glucopyranose is characterized by a dynamic equilibrium between its six-membered pyranose ring and a five-membered furanose ring. This interconversion is a critical aspect of its chemistry, influencing its reactivity and potential biological activity.

Thermodynamic Preference and Isomerization Pathways

In solution, there is a thermodynamic preference for the interconversion of 4-thio-D-glucopyranose to the 4-thio-D-glucofuranose form. nih.govresearchgate.net This preference for the furanose isomer is a notable characteristic of this thiosugar, distinguishing it from its oxygen-containing counterpart, D-glucose, which predominantly exists in the pyranose form. The isomerization pathway involves ring-opening of the pyranose to an acyclic intermediate, followed by ring-closure to form the thermodynamically more stable furanose ring.

Dithiothreitol-Mediated Reduction and Ring Interconversion Studies

The interconversion between the pyranose and furanose forms of 4-thio-D-glucose can be effectively studied and controlled through the use of dithiothreitol (DTT). DTT is a reducing agent that can cleave the disulfide bond of bis(4-thio-D-glucopyranoside)-4,4′-disulfide to generate the monomeric 4-thio-D-glucopyranose. nih.govresearchgate.net

The DTT-mediated reduction of the disulfide allows for the in situ generation of the 4-thio-D-glucopyranose monomer, which then undergoes interconversion to the furanose form. This process can be monitored over time using proton NMR spectroscopy (¹H NMR), which allows for the observation of the disappearance of the pyranose signals and the appearance of the furanose signals. These NMR studies provide valuable kinetic and thermodynamic data on the ring interconversion process. nih.govresearchgate.net

Structural Analysis and Characterization Methodologies in Thiosugar Research

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are paramount in the structural characterization of thiosugars, offering deep insights into their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-thio-β-D-glucopyranose. Both ¹H and ¹³C NMR provide critical information for confirming the stereochemistry and monitoring the progress of synthetic reactions. worktribe.comworktribe.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration. nih.gov Furthermore, the shifts of the other ring carbons provide a comprehensive fingerprint of the molecule's carbon skeleton. rsc.orgrsc.org

NMR is also a powerful technique for real-time reaction monitoring. researchgate.net For instance, the interconversion between the pyranose and furanose forms of 4-thio-D-glucose can be followed over time by acquiring ¹H NMR spectra at different intervals, allowing for the observation of changes in the isomeric ratio. worktribe.comworktribe.comresearchgate.net This is crucial for understanding the stability and thermodynamic preferences of these thiosugars in solution.

Below is a table summarizing typical NMR data for a derivative of 4-thio-β-D-glucopyranose.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Thio-β-D-glucopyranose Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | ~4.78 | ~91.8 | d, J ≈ 9.5 |

| H-2 | ~3.82 | ~55.8 | m |

| H-3 | ~5.29 | ~73.9 | t, J ≈ 9.5 |

| H-4 | ~5.09 | ~68.2 | t |

| H-5 | ~3.77 | ~75.1 | m |

| H-6, H-6' | ~4.26, ~4.16 | ~61.9 | dd, J ≈ 12.0, 5.0; dd, J ≈ 2.0 |

Note: The data presented are representative and can vary based on the specific derivative and solvent used. Data compiled from representative literature. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of 4-thio-β-D-glucopyranose and its derivatives. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, which allows for the determination of the elemental composition of the molecule with high accuracy. mdpi.commdpi.commdpi.com This is crucial for confirming the successful synthesis of the target compound and for distinguishing it from potential byproducts. thieme-connect.comresearchgate.net

In a typical MS analysis, the thiosugar is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) directly corresponds to the molecular weight of the compound. ufz.deikm.org.my For 4-thio-β-D-glucopyranose (C₆H₁₂O₅S), the expected monoisotopic mass is approximately 196.0405 Da. chemspider.com HRMS can measure this mass with an error of less than 5 ppm, providing strong evidence for the compound's elemental formula. researchgate.net

Fragmentation patterns observed in tandem MS (MS/MS) experiments can also offer structural information, although this is often complex for carbohydrates.

Table 2: HRMS Data for a Representative Thiosugar Derivative

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

|---|---|---|---|

| 2,3,4,6-tetra-O-benzoyl-1-S-acetyl-1-thio-β-D-glucopyranose | C₃₆H₃₀NaO₁₀S | 677.1452 | 677.1426 |

Data sourced from representative literature. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orgvscht.cz For 4-thio-β-D-glucopyranose, the IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) and carbon-sulfur (C-S) groups.

The O-H stretching vibrations typically appear as a broad band in the region of 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups in carbohydrates. docbrown.infolibretexts.org The C-H stretching vibrations of the pyranose ring and hydroxymethyl group are observed around 3000-2800 cm⁻¹. docbrown.info The C-O stretching vibrations appear in the fingerprint region, typically between 1150 and 1000 cm⁻¹. docbrown.info The C-S stretching vibration, which is characteristic of the thiosugar, is expected to absorb in the region of 800-600 cm⁻¹, although it can sometimes be weak and difficult to assign definitively.

IR spectroscopy is particularly useful for monitoring reactions where functional groups are modified, such as the acylation or deprotection of hydroxyl groups.

Table 3: Characteristic IR Absorption Frequencies for 4-Thio-β-D-glucopyranose

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (stretching, H-bonded) | 3500 - 3200 (broad) |

| C-H (stretching) | 3000 - 2800 |

| C-O (stretching) | 1150 - 1000 |

| C-S (stretching) | 800 - 600 |

Note: These are general ranges and can be influenced by the molecular environment. docbrown.info

Chromatographic and Other Analytical Procedures

Chromatographic techniques are essential for the purification and assessment of the purity of 4-thio-β-D-glucopyranose.

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions and to assess the purity of the synthesized compounds. liv.ac.uklibretexts.orgijpsr.com In the context of 4-thio-β-D-glucopyranose synthesis, TLC is used to track the consumption of starting materials and the formation of the product. nsf.govmdpi.commdpi.com

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. umlub.pl The plate is then developed in a suitable mobile phase (a solvent or a mixture of solvents). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. umlub.pl The positions of the spots are visualized, often using a UV lamp or by staining with a reagent like sulfuric acid followed by heating. mdpi.comnsf.gov

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. liv.ac.uk By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be effectively monitored. iucr.orgmdpi.com A pure compound should ideally show a single spot on the TLC plate. nih.gov

Advanced Structural Studies of Thiosugar-Biomolecule Interactions

To understand the biological role of 4-thio-β-D-glucopyranose, it is crucial to study its interactions with biomolecules such as enzymes at a molecular level. Advanced structural techniques like X-ray crystallography provide detailed three-dimensional information about these interactions.

X-ray crystallography has been used to determine the crystal structure of enzyme-inhibitor complexes involving thiosugars. rcsb.orgmdpi.comnih.gov For example, the structure of barley exohydrolase I in complex with a trithiocellohexaose containing 4-thio-β-D-glucopyranose units has been resolved at high resolution. rcsb.org These studies reveal the precise binding mode of the thiosugar in the active site of the enzyme, showing the specific hydrogen bonds and other non-covalent interactions that contribute to its binding and inhibitory activity. mdpi.comnih.gov Such detailed structural information is invaluable for the rational design of more potent and selective enzyme inhibitors. rsc.org

X-ray Crystallography of Enzyme-Thiosugar Complexes and Substrate Analogs

X-ray crystallography is an indispensable technique for obtaining high-resolution, three-dimensional structures of molecules, including complex biological macromolecules like enzymes. By co-crystallizing an enzyme with a thiosugar or a substrate analog containing a thio-glycosidic linkage, researchers can visualize the precise interactions within the enzyme's active site. The sulfur atom in the thiosugar is larger and less electronegative than oxygen, and it forms a less polar C-S bond, which can alter bond lengths, angles, and hydrogen bonding patterns compared to its O-glycoside counterpart.

A key advantage of using thiosugar analogs in these studies is their increased resistance to enzymatic hydrolysis. nih.gov The S-glycosidic bond is generally more stable against acid-catalyzed hydrolysis than the O-glycosidic bond, allowing the enzyme-substrate analog complex to be trapped and studied. nih.gov This provides a static snapshot of the substrate bound within the active site, revealing crucial details about the binding conformation and the network of interactions with amino acid residues. nih.gov

Research findings from crystallographic studies have elucidated the structural basis for the function of various enzymes that interact with thiosugars. For instance, the crystal structure of a GH7 family cellobiohydrolase from Limnoria quadripunctata in complex with thiocellobiose (beta-D-glucopyranose-(1-4)-4-thio-beta-D-glucopyranose) was determined at a high resolution of 1.14 Å. rcsb.org Similarly, the structure of a barley β-D-glucan exohydrolase mutant was solved in complex with 4I,4III,4V-S-trithiocellohexaose, a substrate analog containing multiple 4-thio-beta-D-glucopyranose units. pdbj.org These studies, along with others on enzymes like lichenase and myrosinase, provide detailed maps of the active site, showing how the thiosugar is oriented and which residues are key for binding and catalysis. pdbj.orgnih.gov

The data from these crystallographic studies are often deposited in public databases like the Protein Data Bank (PDB), allowing for widespread access and further analysis by the scientific community.

Table 1: Selected X-ray Crystal Structures of Enzyme-Thiosugar Complexes

| Enzyme | Ligand | PDB ID | Resolution (Å) | Key Insight | Source |

|---|---|---|---|---|---|

| GH7 Cellobiohydrolase (Limnoria quadripunctata) | beta-D-glucopyranose-(1-4)-4-thio-beta-D-glucopyranose | 4IPM | 1.14 | Reveals the binding mode of a thio-disaccharide in the active site tunnel. | rcsb.org |

| Barley β-D-glucan exohydrolase I (W434A mutant) | 4I,4III,4V-S-trithiocellohexaose | 6LBB | 1.85 | Demonstrates how mutations in an aromatic clamp affect the binding of thio-oligosaccharides. | pdbj.org |

| Lichenase CtLic26 (Clostridium thermocellum) | Thio-oligosaccharide | 2VI0 | 1.51 | Reveals the substrate binding regions of a β-1,3:1,4 glucanase. | pdbj.org |

| Cellobiohydrolase Cel7A (Geotrichum candidum) | Thio-linked cellotriose (B13521) | 4ZZT | 1.56 | Shows conformational diversity of tunnel-enclosing loops upon ligand binding. | pdbj.org |

Molecular Dynamics Simulations for Binding Site Analysis

While X-ray crystallography provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the interactions between a thiosugar and an enzyme. This computational technique simulates the movements and interactions of atoms and molecules over time by solving Newton's equations of motion. MD simulations are particularly useful for understanding the conformational flexibility of both the ligand and the enzyme, the role of solvent (water) molecules, and the energetics of binding. nih.govrsc.org

In the context of this compound, MD simulations can be used to:

Analyze Conformational Changes: Track how the enzyme's binding site and the thiosugar's pyranose ring conformation adapt to each other upon binding. pdbj.org

Characterize Hydrogen Bonding: Investigate the strength, lifetime, and network of hydrogen bonds between the thiosugar and the enzyme's active site residues. The substitution of the ring oxygen with sulfur can lead to significant rearrangements in these networks. plos.org

Determine Binding Free Energies: Calculate the free energy of binding, which provides a quantitative measure of the affinity of the thiosugar for the enzyme. This can help explain differences in inhibitory potency between different analogs. rsc.org

Simulate Catalytic Pathways: For substrate analogs, simulations can model the steps leading up to the point of hydrolysis, providing insights into the catalytic mechanism that are not visible in static crystal structures. pdbj.org

For example, multi-scale molecular modeling, including MD simulations, was used to study the barley β-D-glucan glucohydrolase. pdbj.org These simulations revealed that the movement of reactants and the processive nature of the enzyme are highly sensitive to specific amino acid residues that form a "tryptophan clamp" for the substrate. pdbj.org Similarly, MD simulations of a cellobiohydrolase from Geotrichum candidum showed that the enzyme retains small fluctuations when bound to a thio-oligosaccharide, which is suggestive of high processivity. pdbj.org These studies highlight how MD simulations complement experimental data from crystallography to provide a more complete understanding of the structure-function relationship in enzyme-thiosugar interactions.

Table 2: Applications of Molecular Dynamics in Thiosugar Research

| System Studied | Simulation Focus | Key Findings | Source |

|---|---|---|---|

| Barley β-D-glucan glucohydrolase / β-D-glucosides | Reactant movements and processivity | Processive catalysis is sensitive to mutation-specific alterations of a tryptophan clamp in the active site. | pdbj.org |

| Cellobiohydrolase Cel7A / Thio-oligosaccharide | Conformational diversity and flexibility | The enzyme exhibits higher loop flexibility compared to other GH7 enzymes, and simulations suggest high processivity. | pdbj.org |

| Glucose Transporter 4 (GLUT4) / Glucose | Domain movements and channel dynamics | Analysis revealed inter-domain hydrogen bonds and salt-bridge networks critical for conformational changes during transport. | plos.org |

| Glucose/Galactose-Binding Protein / Glucose | Energetics of binding/unbinding | Metadynamics simulations successfully computed free energies for the opening of the binding pocket, matching experimental data. | rsc.org |

Biochemical and Enzymatic Activities of 4 Thio Beta D Glucopyranose

Interactions with Carbohydrate-Active Enzymes

4-Thio-beta-D-glucopyranose, a sulfur-containing analogue of glucose, demonstrates significant interactions with various carbohydrate-active enzymes. The substitution of the endocyclic oxygen atom with sulfur alters the molecule's stereoelectronic properties, influencing its recognition and processing by enzymes that naturally act on carbohydrates. These interactions are pivotal in its roles as both an enzyme inhibitor and a tool in chemical glycobiology.

Thiosugars, including this compound and its derivatives, are recognized for their ability to inhibit glycosidases, a class of enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov Their structural similarity to natural carbohydrate substrates allows them to bind to the enzyme's active site. However, the presence of the sulfur atom often renders them resistant to enzymatic cleavage, leading to inhibition. vulcanchem.comarborpharmchem.com

The inhibitory activity of thiosugars is highly dependent on their specific structure. For instance, thiodisaccharides related to 4-thiolactose have been synthesized and evaluated as inhibitors of E. coli β-galactosidase. researchgate.netnih.gov These studies revealed that the inhibitory potency is strongly influenced by the configuration and substitution pattern of the thiopyranoside ring. researchgate.netnih.gov For example, benzyl (B1604629) β-D-Gal-S-(1→4)-3-deoxy-4-thio-α-D-hexopyranosides were found to be effective inhibitors of this enzyme. researchgate.netnih.gov In another example, thiocellobiose, which contains a this compound unit, acts as a competitive inhibitor of β-glucosidase B from Paenibacillus polymyxa. rcsb.orgpdbj.org

The primary mechanism by which this compound and related thiosugars inhibit glycosidases is competitive inhibition. sci-hub.ru In this process, the thiosugar inhibitor, due to its structural resemblance to the natural substrate, binds to the active site of the enzyme. libretexts.orgnumberanalytics.com This binding is reversible and prevents the natural substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. libretexts.org

The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value indicates a more potent inhibitor. The presence of a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the enzyme for its substrate but does not affect the maximum velocity (Vₘₐₓ) of the reaction. numberanalytics.com This is because the inhibition can be overcome by increasing the concentration of the substrate, which will outcompete the inhibitor for binding to the active site. libretexts.org

The binding of the thiosugar to the active site is stabilized by various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, similar to the binding of the natural substrate. numberanalytics.com However, the altered electronic properties and larger atomic radius of the sulfur atom compared to oxygen can disrupt the precise interactions required for catalysis, leading to a stable enzyme-inhibitor complex that does not proceed to form products. vulcanchem.com

While often acting as inhibitors, some thiosugars can be utilized as substrates by certain enzymes, leading to their incorporation into metabolic pathways and the formation of modified products. The replacement of an oxygen atom with sulfur in the sugar ring can lead to the biosynthesis of unnatural glycan structures. nih.gov For instance, 4-thio-D-glucopyranose has been investigated as a potential precursor for the enzymatic synthesis of artificial sugar nucleotides, such as 4-thio-UDP-GlcA. worktribe.com

The ability of cellular pathways to process thiosugars has been demonstrated. For example, the hexosamine biosynthetic pathway can tolerate sugar analogues, enabling the biosynthesis of unnatural nucleotide sugars within cells. nih.gov This hijacking of biosynthetic pathways can be exploited to generate glycosyltransferase inhibitors in situ. nih.gov The enzymatic processing of these thiosugar analogues can lead to the formation of thiosugar-containing oligosaccharides or glycoconjugates, which may have altered biological activities or serve as probes for studying carbohydrate metabolism.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. nih.govmdpi.com Thiosugars like this compound can interact with GTs, sometimes acting as acceptors or as part of donor analogues, thereby influencing biosynthetic processes. nih.govsigmaaldrich.com

The substrate specificity of GTs can be broad enough to accept thiosugars. For example, some galactosyltransferases have been shown to use 5-thioglucose as an acceptor substrate. sigmaaldrich.com The incorporation of a thiosugar into a growing glycan chain by a GT results in a modified oligosaccharide with a thioether linkage, which can confer increased stability against enzymatic degradation by glycosidases. arborpharmchem.com

Furthermore, nucleotide sugar analogues containing a thiosugar have been explored as potential inhibitors or substrates for GTs. nih.gov For example, UDP-2-acetamido-2-deoxy-5-thio-D-glucopyranose (UDP-5SGlcNAc), biosynthesized within cells from a thiosugar precursor, can act as an inhibitor of O-GlcNAc transferase (OGT). nih.gov The interaction of thio-maltohexaose with cyclodextrin (B1172386) glycosyltransferase has also been studied, providing insights into substrate binding. rcsb.org The engagement of thiosugars with glycosyltransferases is a key strategy in chemical glycobiology for the synthesis of modified glycans and for probing the function of these important enzymes. worktribe.comresearchgate.net

Some studies have explored the impact of glucose analogues on key glycolytic enzymes. For instance, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis, has been identified as a target for inhibitors. nih.gov While direct studies on the effect of this compound on specific glycolytic enzymes are limited, the principle of competitive inhibition suggests that it could modulate the activity of enzymes that recognize glucose or its phosphorylated derivatives.

The alteration of glycolytic flux can have significant consequences for cellular function, as glycolysis provides not only ATP but also intermediates for various biosynthetic pathways. nih.gov In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), inhibition of this pathway is a potential therapeutic strategy. wjgnet.com The ability of thiosugars to be processed and enter metabolic pathways suggests they could influence cellular energy status and biosynthetic capacity. nih.gov For example, the metabolism of pyruvate, the end product of glycolysis, can be directed towards either the TCA cycle for oxidative phosphorylation or fermentation to lactate, and this balance can be influenced by the metabolic state of the cell, which could be altered by thiosugar administration. nih.gov

Glycosidase Inhibition and Substrate Specificity of Thiosugars

Applications in Chemical Glycobiology

This compound and other thiosugars are valuable tools in the field of chemical glycobiology, which seeks to understand and manipulate carbohydrate-related processes using chemical methods. worktribe.comresearchgate.net Their unique properties, stemming from the replacement of an oxygen atom with sulfur, make them suitable for a variety of applications.

One major application is their use as inhibitors of carbohydrate-active enzymes, particularly glycosidases. arborpharmchem.comresearchgate.net By selectively blocking these enzymes, researchers can study their biological roles in various processes, such as glycoprotein (B1211001) processing, cell signaling, and pathogenesis. The stability of the thioglycosidic bond to enzymatic cleavage makes thiosugars robust probes for these studies. arborpharmchem.comworktribe.com

Thiosugars also serve as mechanistic probes to investigate the catalytic mechanisms of enzymes. rcsb.orgpdbj.org The altered geometry and electronic nature of the thio-sugar ring can provide insights into the conformational changes and transition states that occur within the enzyme's active site during catalysis. nih.gov

In the realm of synthetic carbohydrate chemistry, this compound is a precursor for the synthesis of more complex thiosugar-containing molecules, such as thiodisaccharides and thio-oligosaccharides. researchgate.netresearchgate.net These modified glycans can be used to study carbohydrate-protein interactions and to develop carbohydrate-based therapeutics with enhanced stability. worktribe.com The ability to incorporate thiosugars into glycans through enzymatic synthesis, by hijacking biosynthetic pathways, further expands their utility as tools for modifying cellular glycans and studying their functions. nih.govworktribe.com

Table of Inhibitory Activity of Selected Thiosugars

| Thiosugar Derivative | Target Enzyme | Inhibition Type | Organism | Reference |

|---|---|---|---|---|

| Thiocellobiose | β-Glucosidase B | Competitive | Paenibacillus polymyxa | rcsb.orgpdbj.org |

| Benzyl β-D-Gal-S-(1→4)-3-deoxy-4-thio-α-D-hexopyranosides | β-Galactosidase | Inhibitor | E. coli | researchgate.netnih.gov |

| UDP-5SGlcNAc | O-GlcNAc transferase (OGT) | Inhibitor | Cell-based | nih.gov |

Development of Thiosugars as Probes for Enzymatic Mechanistic Studies

Thiosugars, including this compound, are pivotal in the study of carbohydrate-active enzymes. worktribe.com Their structural similarity to natural O-glycosides allows them to be recognized by enzymes, while the replacement of oxygen with sulfur often results in altered reactivity and stability, particularly resistance to enzymatic hydrolysis. researchgate.netuga.edu This resistance makes them excellent non-hydrolyzable substrate analogs, which can be used to "freeze" the enzyme-substrate complex for structural and mechanistic analysis. pdbj.org

For instance, thio-oligosaccharide analogs have been instrumental in elucidating the catalytic mechanisms of glycosyl hydrolases. pdbj.org By complexing an enzyme with a non-hydrolyzable thiosugar substrate, researchers can capture a snapshot of the substrate bound within the active site. X-ray crystallography of such complexes has revealed distortions in the pyranose ring of the thiosugar at the point of potential cleavage. pdbj.org This observation supports the theory that retaining glycosidases utilize a "sofa" conformation in the transition state, featuring a quasi-axial orientation of the glycosidic bond, which is predicted by stereoelectronic theory. pdbj.org

The stability of thioglycosidic linkages to enzymatic cleavage makes S-glycosides promising candidates for developing carbohydrate-based therapeutics. worktribe.com

Key Research Findings on Thiosugars as Enzymatic Probes:

| Thiosugar Application | Enzyme Type Studied | Key Finding |

| Non-hydrolyzable substrate analog | Endoglucanase I | Revealed distortion of the pyranose ring in the active site, supporting a specific catalytic mechanism. pdbj.org |

| Inhibitor | Glycoside hydrolases | Thiooligosaccharides demonstrate inhibitory activity, making them valuable for structural biology. researchgate.net |

| Mechanistic Probe | Glycosyltransferases | GDP-5-thiosugars act as donor substrates, enabling the synthesis of hydrolase-resistant oligosaccharide analogs. acs.org |

Elucidation of Carbohydrate-Protein Recognition Processes

The recognition of carbohydrates by proteins is a fundamental process in biology, governing cellular communication, adhesion, and signaling. nsf.gov this compound and its derivatives serve as valuable molecular probes to dissect these intricate recognition events. worktribe.com By replacing the natural sugar with a thiosugar analog, researchers can investigate the specific contributions of the ring oxygen to the binding affinity and specificity of carbohydrate-binding proteins, such as lectins. uga.edu

Studies have shown that the substitution of the ring oxygen with sulfur can influence the conformational preferences of the sugar ring, which in turn can affect how it fits into a protein's binding pocket. uga.edu Furthermore, the potential for S-π interactions between the ring sulfur of a thiosugar and aromatic amino acid residues (e.g., tryptophan, tyrosine) in a protein's binding site presents an additional variable that can be explored to understand the forces driving carbohydrate-protein recognition. uga.edu The use of thiosugars in techniques like polysaccharide microarray analysis allows for the screening of binding affinities against a diverse range of carbohydrate-binding modules. nih.gov

Bioconjugation and Neoglycoconjugate Synthesis

The unique chemical properties of this compound also lend themselves to the field of bioconjugation and the synthesis of neoglycoconjugates, which are artificial constructs of carbohydrates linked to proteins or lipids.

Engineering of Glycoprotein Analogs with Modified Properties

Glycoproteins are involved in a myriad of biological processes, and altering their glycan structures can modulate their function. The incorporation of thiosugars like this compound into glycoproteins can create analogs with enhanced stability or novel activities. The inherent resistance of thioglycosidic linkages to enzymatic degradation can prolong the half-life of a glycoprotein in a biological system. researchgate.net

Synthesis and Characterization of S-Linked Polysaccharide Chains

A significant application of this compound is in the synthesis of polysaccharides with unnatural S-linked glycosidic bonds, where a sulfur atom replaces the oxygen in the linkage between monosaccharide units. researchgate.net

Researchers have successfully used an artificial sugar donor with a sulfhydryl group, derived from a thiosugar, for enzymatic incorporation into heparosan polysaccharide chains using heparosan synthase. researchgate.netnsf.gov Heparosan is a precursor to heparin and heparan sulfate (B86663) (HS), which are important glycosaminoglycans (GAGs) involved in various physiological and pathological processes. nih.gov When used in conjunction with a natural sugar donor, the thiosugar can act as an acceptor, leading to the formation of an unnatural thio-glycosidic bond ('S-link') within the growing polysaccharide chain. researchgate.netnsf.gov Specifically, a 4-thiol analog of UDP-GlcNAc can be utilized by heparosan synthase along with UDP-GlcA to create disaccharide repeats with S-linked backbones. researchgate.net

A key feature of these S-linked polysaccharide chains is their resistance to cleavage by glycosidases, such as heparanase. researchgate.netnsf.gov Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains at specific sites, a process implicated in cancer metastasis and inflammation. nih.govnih.gov The natural substrate for heparanase involves a β-(1,4)-linkage between glucuronic acid and a glucosamine (B1671600) unit. nih.gov

S-linked heparan sulfate analogs, synthesized using thiosugar precursors, have been shown to be resistant to digestion by human heparanase. researchgate.netnsf.gov Furthermore, these sulfur-linked polysaccharides act as potent competitive inhibitors of heparanase. nsf.gov Molecular dynamics simulations suggest that the conformation of the S-linked polymer may mimic the transition state of the natural substrate, contributing to its high inhibitory potency. nsf.gov This resistance to cleavage and inhibitory activity makes these S-linked polysaccharide analogs promising candidates for the development of therapeutics targeting heparanase-mediated pathologies. nsf.gov

Applications in Advanced Carbohydrate Mimetic Design

Rational Design Principles for Sulfur-Containing Glycomimetics

The rational design of glycomimetics involves a deep understanding of the target biological system and the specific molecular interactions that govern carbohydrate recognition. nih.gov The substitution of oxygen with sulfur is a key strategy in this design process, offering a subtle yet powerful means to alter the physicochemical properties of a carbohydrate. mdpi.comnih.govresearchgate.net

Isosteric replacement of the endocyclic or glycosidic oxygen with a sulfur atom is a fundamental principle in glycomimetic design. researchgate.net This substitution creates thiosugars that are often more stable against enzymatic degradation by glycosidases, phosphorylases, and glycosyltransferases, which are evolved to recognize and cleave O-glycosidic bonds. researchgate.netrsc.orgmdpi.com The C-S bond is longer and less polar than the C-O bond, and the C-S-C angle in the pyranose ring is more acute, which can significantly impact the molecule's conformation and interaction with enzymes. mdpi.comencyclopedia.pub

This enhanced stability increases the bioavailability and circulatory half-life of the carbohydrate-based drug candidate. nih.govresearchgate.netdntb.gov.ua For example, replacing the O-glycosidic bond in the antibiotic fidaxomicin (B1672665) with a thioglycosidic linkage enhanced its stability in acidic conditions. mdpi.com The bioactivity of these glycomimetics can be modulated, introducing new properties such as altered interactions with enzymes and lectins. nih.govresearchgate.netresearchgate.net

| Property | Native O-Glycosides | S-Glycoside (Thioether) Analogs | Impact on Drug Design |

|---|---|---|---|

| Glycosidic Bond Stability | Susceptible to enzymatic and chemical hydrolysis. rsc.org | Resistant to hydrolysis due to the lower basicity of sulfur. rsc.orgresearchgate.net | Improved pharmacokinetic profile, longer half-life in vivo. mdpi.com |

| Bond Length (C-X) | Shorter (e.g., C-O ~1.43 Å) | Longer (e.g., C-S ~1.82 Å). encyclopedia.pub | Alters ring conformation and the distance between linked saccharide units. mdpi.com |

| Bond Angle (C-X-C) | Wider (e.g., C-O-C ~111°) | More acute (e.g., C-S-C ~100°). encyclopedia.pub | Influences the overall 3D structure and flexibility of oligosaccharides. |

| Exo-anomeric Effect | Strong, leading to conformational restriction. uga.edu | Weaker, resulting in greater conformational flexibility around the glycosidic bond. uga.edu | Can increase the entropic penalty upon binding to a receptor. uga.edu |

| Polarity/H-Bonding | Oxygen is a strong hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. | Modifies interactions with protein binding sites. nih.gov |

However, sulfur can participate in other types of interactions, such as stronger non-covalent interactions with aromatic π-systems (S-π interactions) found in amino acid residues like tryptophan, which is common in carbohydrate-binding sites. nih.govuga.edu This can sometimes lead to enhanced binding affinity. uga.edu The increased conformational flexibility of thioglycosides, due to a reduced exo-anomeric effect, can be a double-edged sword: it might allow for a better-induced fit but can also carry a higher entropic cost upon binding. uga.edu The design of potent glycomimetics, therefore, requires careful consideration of these competing effects to optimize interactions with specific targets like the lectins involved in cell adhesion or enzymes involved in pathogenesis. frontiersin.orgnih.govmdpi.com

Thiosugars as Versatile Building Blocks for Complex Oligosaccharide Architectures

Thiosugars, including derivatives of 4-thio-beta-D-glucopyranose, are not just end-products but also serve as versatile synthetic intermediates or "building blocks" for constructing more complex carbohydrate structures. researchgate.netcymitquimica.com Their unique reactivity and stability make them ideal for the synthesis of novel oligosaccharides and other glycoconjugates with tailored properties. encyclopedia.pubconicet.gov.ar

S-linked oligosaccharides, or thio-oligosaccharides, are molecules where monosaccharide units are connected via a sulfur atom instead of an oxygen. These structures are of great interest because they often act as potent and specific inhibitors of glycoside hydrolases, the enzymes that break down carbohydrates. researchgate.netrsc.orgresearchgate.net By mimicking the natural substrate, they can bind to the enzyme's active site but resist cleavage, making them valuable tools for studying enzyme mechanisms and for therapeutic applications. rsc.orgresearchgate.net

The synthesis of these S-linked structures can be challenging but various methods have been developed. researchgate.netresearchgate.net A common strategy involves the reaction of a sugar derivative with a good leaving group (like a triflate) at one position with a thio-sugar nucleophile, resulting in an S-glycosidic bond via an SN2 reaction. conicet.gov.ar For example, S-linked disaccharides mimicking fragments of hyaluronan and keratan (B14152107) have been synthesized using this approach. conicet.gov.ar Other methods include photoinitiated thiol-ene coupling reactions between an unsaturated sugar and a thiol-containing sugar. mdpi.com These synthetic strategies allow for the creation of a diverse library of thio-oligosaccharides that can be screened for specific biological functions, such as inhibiting enzymes involved in bacterial cell wall biosynthesis or disrupting protein-carbohydrate interactions in disease processes. rsc.orgnih.govacs.org

| S-Linked Oligosaccharide Type | Synthetic Strategy Example | Biological Target/Function | Reference |

|---|---|---|---|

| β(1→4)-thiodisaccharides | Michael addition of 1-thio-β-D-glucose derivatives to sugar-derived enones. | Probes for chemical glycobiology; potential therapeutics. | researchgate.net |

| Arabinoxylan Oligosaccharide (AX) Mimics | Anomeric thiol S-alkylation of an L-arabinopyranoside triflate. | Tools for studying AX degrading enzymes; potential enzyme inhibitors. | rsc.orgresearchgate.net |

| GlcN-α(1→4)-GlcA Disaccharide Mimics | SN2 coupling using α-D-GlcN thiohemiacetals and D-galactosyl triflates. | Non-hydrolyzable mimics for studying heparanase. | researchgate.net |

| β-S-GlcA(1→3)GlcNAc Thiodisaccharides | SN2 displacement of a triflate group by a thio-aldose. | Mimetics of hyaluronan repeating units for studying associated enzymes. | conicet.gov.ar |

Sugar nucleotides are activated forms of monosaccharides that serve as glycosyl donors in the biosynthesis of oligosaccharides and glycoconjugates, a process catalyzed by glycosyltransferases. worktribe.com Developing artificial sugar nucleotide analogs containing a sulfur atom, such as 4-thio-UDP-Glc, is a key strategy for creating tools to study and inhibit these enzymes. worktribe.comacs.org The synthesis of 4-thio-D-glucopyranose is an essential first step towards creating these analogs. researchgate.networktribe.com

These thiosugar-nucleotide analogs can function in several ways. They can act as inhibitors of glycosyltransferases, blocking the synthesis of specific glycans involved in pathological processes. rsc.org Alternatively, some glycosyltransferases can accept these analogs as donor substrates, allowing for the enzymatic incorporation of a thiosugar into a growing oligosaccharide chain. researchgate.netacs.org This creates a modified glycan with an S-linkage at a specific position, rendering it resistant to cleavage by certain hydrolases. researchgate.net For example, GDP-5-thio-D-mannose and GDP-5-thio-L-fucose have been successfully synthesized and used as donor substrates for mannosyltransferases and fucosyltransferases, respectively, to produce hydrolase-resistant oligosaccharide analogues. acs.org

Computational and Theoretical Approaches in Thiosugar Drug Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of drugs, including those based on thiosugars. openmedicinalchemistryjournal.comtaylorandfrancis.com These methods allow researchers to predict and analyze the interactions between a glycomimetic and its protein target at the atomic level, guiding synthetic efforts toward more potent and selective compounds. nih.govresearchgate.net

Techniques such as molecular docking are used to predict the preferred binding mode of a thiosugar within a protein's active site. openmedicinalchemistryjournal.com This can help explain why a thiosugar might be a better or worse binder than its natural oxygen-containing counterpart. Molecular dynamics (MD) simulations can provide insights into the conformational changes that occur upon binding and the stability of the resulting complex. researchgate.net For instance, MD simulations have been used to suggest that S-linked heparan sulfate (B86663) analogs mimic the transition state of the natural substrate, explaining their high potency as heparanase inhibitors. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies help to identify the key structural features of a series of compounds that are responsible for their biological activity. mdpi.com These computational approaches reduce the time, cost, and labor associated with drug discovery by allowing for the virtual screening of large compound libraries and the optimization of lead candidates before their synthesis. taylorandfrancis.comresearchgate.net

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein, to design and optimize ligands that can bind to it with high affinity and specificity. tandfonline.comacademie-sciences.fr this compound and its derivatives have been instrumental in SBDD approaches, particularly in the development of enzyme inhibitors. By co-crystallizing these carbohydrate mimetics with their target enzymes, researchers can gain detailed insights into the molecular interactions driving binding and inhibition, which in turn guides the design of more potent and selective drug candidates.

The Protein Data Bank (PDB) contains several crystal structures of proteins in complex with this compound or its oligosaccharide derivatives. These structures provide a molecular blueprint for understanding how the thio-sugar scaffold interacts with the active sites of various enzymes. For instance, the crystal structure of Bacillus subtilis expansin (EXLX1) in complex with a hemithiocellodextrin containing this compound units reveals key hydrophobic interactions within the cellulose-binding module. pdbj.org Similarly, the structure of Geotrichum candidum Cel7A with a thio-linked cellotriose (B13521) provides insights into the conformational flexibility of enzyme loops upon ligand binding. rcsb.org

These structural studies are pivotal for computational modeling and molecular docking simulations, which are integral components of SBDD. researchgate.net By using the known structure of this compound as a starting point, medicinal chemists can computationally predict how modifications to the scaffold will affect its binding to a target protein. This iterative process of design, synthesis, and biological evaluation, informed by structural data, accelerates the discovery of novel therapeutic agents.

Table 1: Examples of this compound and its Derivatives in Complex with Proteins from the PDB

| PDB ID | Protein Name | Organism | Ligand Description | Resolution (Å) |

|---|---|---|---|---|

| 2bog | Aspartate-binding protein | Escherichia coli | 4-deoxy-4-thio-beta-D-glucopyranose | - |

| 4ZZT | Cellobiohydrolase Cel7A | Geotrichum candidum | beta-D-glucopyranose-(1-4)-4-thio-beta-D-glucopyranose-(1-4)-4-thio-beta-D-glucopyranose | 1.56 |

| 4fg4 | Expansin EXLX1 | Bacillus subtilis | beta-D-glucopyranose-(1-4)-4-thio-beta-D-glucopyranose-(1-4)-beta-D-glucopyranose-(1-4)-4-thio-beta-D-glucopyranose-(1-4)-1-thio-beta-D-glucopyranose | - |

| 1E5J | Endoglucanase Cel5A | Salipaludibacillus agaradhaerens | methyl-4II-S-alpha-cellobiosyl-4II-thio-beta-cellobioside | 1.80 |

Ligand-Based Drug Design Strategies for Carbohydrate Analogs

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. gardp.org This approach relies on the knowledge of molecules that are known to interact with the target to establish a structure-activity relationship (SAR). gardp.org this compound serves as an excellent scaffold for LBDD in the development of carbohydrate analogs, particularly glycosidase inhibitors. By systematically modifying the this compound core and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features required for potent inhibition.

A number of studies have explored the SAR of thiodisaccharides derived from this compound. For example, a series of benzyl (B1604629) β-D-Gal-S-(1→4)-3-deoxy-4-thio-α-D-hexopyranosides were synthesized and evaluated as inhibitors of E. coli β-galactosidase. researchgate.net These studies revealed that the inhibitory potency is highly dependent on the configuration of the 3-deoxy-4-thiopyranoside ring and the nature of the substituents on the aglycon. researchgate.net In general, benzyl thiodisaccharides demonstrated better inhibitory activity than their substituted counterparts. researchgate.net

The versatility of the this compound scaffold allows for the introduction of a wide range of chemical modifications. These include alterations to the hydroxyl groups, the anomeric substituent, and the aglycon moiety. The resulting analogs have been tested against various enzymes, leading to the identification of potent and selective inhibitors. For instance, N-acyl-β-d-glucopyranosylamines and related compounds have been shown to be low micromolar inhibitors of glycogen (B147801) phosphorylase. academie-sciences.fr The insights gained from these SAR studies are crucial for the rational design of novel carbohydrate-based therapeutics.

Table 2: Structure-Activity Relationship of this compound Derivatives as Enzyme Inhibitors

| Scaffold/Derivative | Target Enzyme | Key Structural Modifications | Observed Effect on Inhibition | Reference |

|---|---|---|---|---|

| Benzyl β-D-Gal-S-(1→4)-3-deoxy-4-thio-α-D-hexopyranosides | E. coli β-galactosidase | Varied configurations at C-2 and C-4 of the glucose residue; substitution on the benzyl group. | Inhibition strongly dependent on the configuration of the 3-deoxy-4-thiopyranoside. Benzyl derivatives were generally better inhibitors. | researchgate.net |

| 5-thioglucopyranosylarylamines | Glucoamylase G2 | Substitution on the N-phenyl group (p-methoxy, p-nitro, p-trifluoromethyl). | p-Nitro derivative showed the strongest inhibition (Ki = 0.27 mM). | nih.gov |

| N-acyl-β-d-glucopyranosylamines | Glycogen phosphorylase | Modifications of the acyl group. | Led to inhibitors with Ki in the low micromolar range. | academie-sciences.fr |

| Thiodisaccharides related to 4-thiolactose | E. coli β-galactosidase | Replacement of the 4-thioglucose with a benzyl 3-deoxy-4-thiopentopyranoside. | Potent inhibitors, with the benzyl group showing interactions within the enzyme active site. | researchgate.net |

Q & A

Q. How can researchers optimize the synthesis of 4-Thio-beta-D-glucopyranose derivatives to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions (e.g., temperature, solvent polarity, catalyst selection). For example, acetylated derivatives like Tetra-O-acetyl-β-D-thioglucopyranose often require controlled deprotection steps to avoid side reactions. Characterization via -NMR and -NMR can confirm structural integrity, while HPLC or GC-MS ensures purity . Comparative studies using alternative thioglycosylation reagents (e.g., Lawesson’s reagent vs. HS) may resolve yield inconsistencies .

Q. What experimental strategies are critical for characterizing the stability of this compound in aqueous solutions?

Methodological Answer: Stability assays should monitor hydrolysis kinetics under varying pH and temperature conditions using techniques like UV-Vis spectroscopy (tracking thiol group oxidation) or LC-MS to identify degradation products. Comparative studies with non-thiolated analogs (e.g., β-D-glucopyranose) can isolate stability differences attributable to the sulfur substitution .

Q. How can researchers validate the enzymatic resistance of this compound derivatives compared to native carbohydrates?

Methodological Answer: Use glycosidase inhibition assays (e.g., β-glucosidase or amylase) to quantify resistance. For instance, acetylated derivatives like TAG (1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose) resist hydrolysis due to steric hindrance; similar logic applies to thiolated analogs. Kinetic parameters (, ) derived from Michaelis-Menten plots provide mechanistic insights into enzyme-substrate interactions .

Advanced Research Questions

Q. What computational approaches best predict the conformational dynamics of this compound in enzymatic binding pockets?

Methodological Answer: Metadynamics or ab initio molecular dynamics simulations can map the free energy landscape of puckering conformations (e.g., vs. ) and their compatibility with enzyme active sites. For β-glucoside hydrolases, simulations must account for distortion effects (e.g., bond elongation) induced by sulfur substitution, validated against X-ray crystallography data .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound in cancer cell models?

Methodological Answer: Discrepancies may arise from differences in cell lines, assay conditions, or metabolite interference. Standardize assays using isogenic cell pairs (cancer vs. normal) under controlled nutrient conditions. Combine viability assays (MTT/WST-1) with metabolomics (e.g., LC-HRMS) to track thiol-mediated redox perturbations .

Q. What strategies enable targeted delivery of this compound derivatives to specific cellular compartments?

Methodological Answer: Conjugate thiolated sugars with targeting moieties (e.g., folate or antibody fragments) via biocompatible linkers (PEG, disulfide bonds). Validate delivery efficiency using fluorescence microscopy (e.g., FITC-labeled derivatives) and subcellular fractionation followed by LC-MS quantification .

Q. How do researchers design in vivo studies to evaluate the metabolic fate of this compound without confounding dietary glucose interference?

Methodological Answer: Use isotopic labeling (e.g., - or -tags) combined with stable isotope-resolved metabolomics (SIRM). Administer labeled this compound to fasting models (e.g., rodents) and trace incorporation into glycolysis/TCA cycle intermediates via NMR or mass spectrometry .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer: Non-linear regression models (e.g., log-logistic or Hill equation) quantify EC/IC values. Address variability via bootstrapping or Bayesian hierarchical modeling. For multi-omics data, apply pathway enrichment analysis (GSEA, KEGG) to identify sulfur-specific metabolic disruptions .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental binding affinities for this compound-enzyme complexes?

Methodological Answer: Perform free-energy perturbation (FEP) or MM-PBSA calculations to refine docking predictions. Validate with mutagenesis (e.g., active-site His → Ala mutants) and surface plasmon resonance (SPR) to measure binding kinetics (, ) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives across laboratories?

Methodological Answer: Adhere to FAIR principles: publish detailed synthetic protocols (reagent grades, purification steps), raw NMR/HRMS data, and crystallographic parameters (if available). Use collaborative platforms (e.g., Zenodo) for open-data sharing. Cross-validate results via inter-lab ring trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.